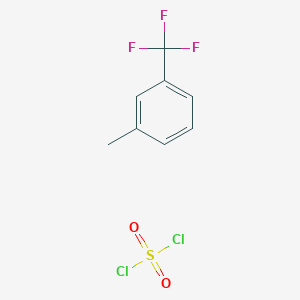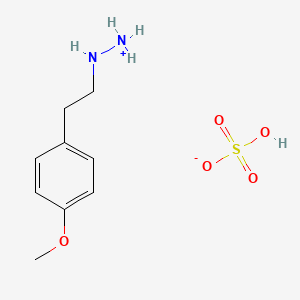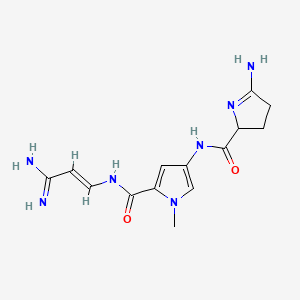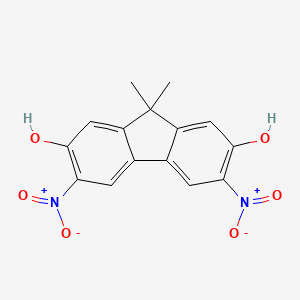
2,4,6-Cycloheptatrien-1-one, 4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxycyclohepta-2,4,6-trien-1-one, also known as tropolone, is an organic compound with significant importance in organic chemistry. It is a non-benzenoid aromatic compound consisting of a seven-membered carbon ring with three conjugated double bonds and a ketone group. The compound is known for its unique structure and properties, which make it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 4-hydroxycyclohepta-2,4,6-trien-1-one. One common method involves the selenium dioxide oxidation of cycloheptatriene. Another method is the indirect synthesis from tropinone through a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production of 4-hydroxycyclohepta-2,4,6-trien-1-one typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives with different functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-hydroxycyclohepta-2,4,6-trien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the preparation of fused heterocycles and complexes of gallium (III) and indium (III).
Biology: Acts as a sensitive reagent for detecting reducing sugars.
Medicine: Investigated for its potential therapeutic properties due to its unique structure and reactivity.
Industry: Used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 4-hydroxycyclohepta-2,4,6-trien-1-one involves its ability to participate in various chemical reactions due to its conjugated double bonds and ketone group. The compound can form stable complexes with metals and undergoes electrophilic and nucleophilic substitution reactions. These properties make it a versatile compound in chemical synthesis and research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohepta-2,4,6-trien-1-one: Lacks the hydroxy group present in 4-hydroxycyclohepta-2,4,6-trien-1-one.
Uniqueness
4-hydroxycyclohepta-2,4,6-trien-1-one is unique due to the presence of the hydroxy group, which imparts additional reactivity and allows for the formation of hydrogen bonds. This makes it more versatile in chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
4636-39-9 |
|---|---|
Molekularformel |
C7H6O2 |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
4-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O2/c8-6-2-1-3-7(9)5-4-6/h1-5,8H |
InChI-Schlüssel |
DTRXCAYCFNOXMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=CC(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)
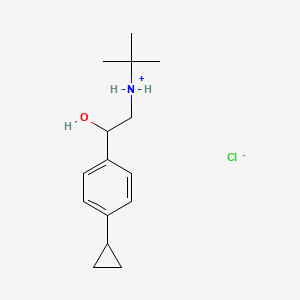
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
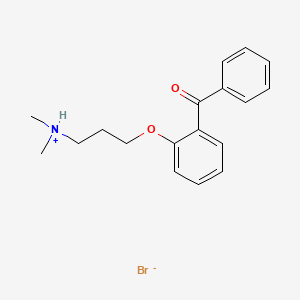
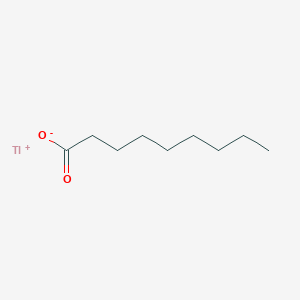
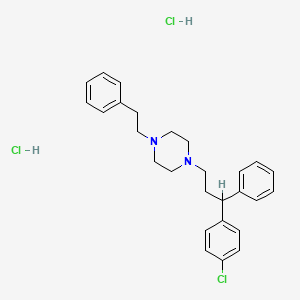

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
